1-(1-Methyl-1H-imidazol-2-yl)propan-1-ol
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Overview
Description
1-(1-Methyl-1H-imidazol-2-yl)propan-1-ol is a chemical compound with the molecular formula C8H14N2O. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-imidazol-2-yl)propan-1-ol typically involves the reaction of 1-methylimidazole with an appropriate alkylating agent, such as 1-chloropropan-2-ol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-imidazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 1-(1-Methyl-1H-imidazol-2-yl)propan-2-one.
Reduction: Formation of 1-(1-Methyl-1H-imidazol-2-yl)propan-1-amine.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
1-(1-Methyl-1H-imidazol-2-yl)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-imidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The compound’s effects are mediated through these interactions, affecting various biochemical pathways .
Comparison with Similar Compounds
- 2-Methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol
- 1-(2-Methyl-1H-imidazol-1-yl)propan-2-ol
- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
Comparison: 1-(1-Methyl-1H-imidazol-2-yl)propan-1-ol is unique due to its specific substitution pattern on the imidazole ring and the presence of a hydroxyl group on the propyl chain. This structural uniqueness imparts distinct chemical and biological properties compared to other imidazole derivatives. For example, the presence of the hydroxyl group allows for specific hydrogen bonding interactions, which can influence the compound’s reactivity and biological activity .
Properties
Molecular Formula |
C7H12N2O |
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Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-(1-methylimidazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H12N2O/c1-3-6(10)7-8-4-5-9(7)2/h4-6,10H,3H2,1-2H3 |
InChI Key |
MLZVEAXIKYIGJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC=CN1C)O |
Origin of Product |
United States |
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